molecular formula C24H23NO4S B281683 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Katalognummer B281683
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: VXHMMWWSNNDXPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as TBN-9, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of benzofuran sulfonamides and has been found to have various biochemical and physiological effects.

Wirkmechanismus

4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide acts as a competitive antagonist of GPR35, which is a receptor that is involved in various physiological processes including immune response, inflammation, and neurotransmission. GPR35 is activated by various endogenous ligands including kynurenic acid and zaprinast. 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide binds to the same binding site on GPR35 as these ligands and prevents their activation of the receptor.
Biochemical and Physiological Effects:
4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate neurotransmitter release and synaptic plasticity, which are important processes in learning and memory. 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been found to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments is its potency and selectivity as a GPR35 antagonist. This allows for specific modulation of GPR35 signaling without affecting other receptors or signaling pathways. However, one limitation of using 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One potential application is in the treatment of inflammatory diseases, as 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been found to have anti-inflammatory effects. Additionally, further studies are needed to elucidate the exact mechanisms by which 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide modulates neurotransmitter release and synaptic plasticity. Finally, the development of more potent and selective GPR35 antagonists may lead to further insights into the physiological roles of this receptor and potential therapeutic applications.

Synthesemethoden

The synthesis of 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine, which is then reacted with ethyl bromoacetate to obtain the ethyl ester derivative. The final step involves the reaction of the ethyl ester derivative with benzenesulfonyl chloride to obtain 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35), which is a receptor that is expressed in various tissues including the brain. 4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to inhibit the activation of GPR35 by its endogenous ligands, kynurenic acid and zaprinast. This inhibition has been found to have various effects on neuronal signaling and synaptic plasticity.

Eigenschaften

Molekularformel

C24H23NO4S

Molekulargewicht

421.5 g/mol

IUPAC-Name

4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C24H23NO4S/c1-2-28-16-11-13-17(14-12-16)30(26,27)25-22-15-21-19-8-5-6-10-23(19)29-24(21)20-9-4-3-7-18(20)22/h3-4,7,9,11-15,25H,2,5-6,8,10H2,1H3

InChI-Schlüssel

VXHMMWWSNNDXPJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.